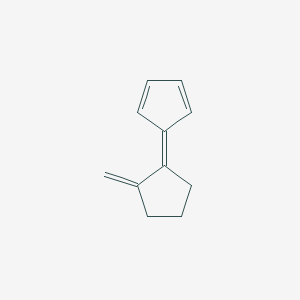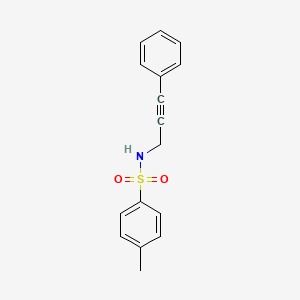
Benzenesulfonamide, 4-methyl-N-(3-phenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-methyl-N-(3-phenyl-2-propynyl)- is a chemical compound with the molecular formula C16H15NO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes. The structure of this compound includes a benzenesulfonamide core with a 4-methyl group and a 3-phenyl-2-propynyl substituent, making it a unique molecule with specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-(3-phenyl-2-propynyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-phenyl-2-propynylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-(3-phenyl-2-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkylated benzenesulfonamide derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-methyl-N-(3-phenyl-2-propynyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in cell proliferation and bacterial growth.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-(3-phenyl-2-propynyl)- involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the pH balance within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: Lacks the 3-phenyl-2-propynyl substituent, making it less effective as an enzyme inhibitor.
Benzenesulfonamide, 4-methyl-N,N-bis(3-phenyl-2-propynyl)-: Contains two 3-phenyl-2-propynyl groups, potentially increasing its inhibitory activity but also increasing its molecular complexity.
Uniqueness
Benzenesulfonamide, 4-methyl-N-(3-phenyl-2-propynyl)- is unique due to its specific substituent pattern, which enhances its ability to interact with and inhibit certain enzymes. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
305837-95-0 |
|---|---|
Molecular Formula |
C16H15NO2S |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-methyl-N-(3-phenylprop-2-ynyl)benzenesulfonamide |
InChI |
InChI=1S/C16H15NO2S/c1-14-9-11-16(12-10-14)20(18,19)17-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,17H,13H2,1H3 |
InChI Key |
RGFHIVZFIPCPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
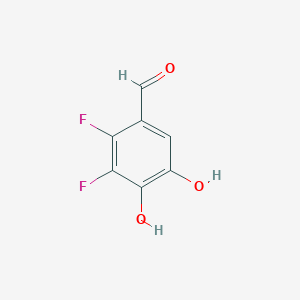
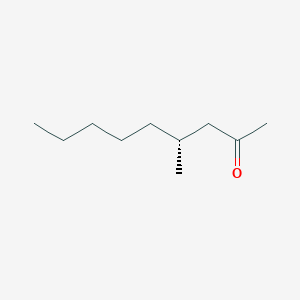
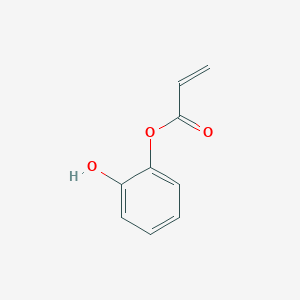
![But-3-yn-1-yl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B14234943.png)
![N-[4-[2-Acetyl-4-(3-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14234952.png)
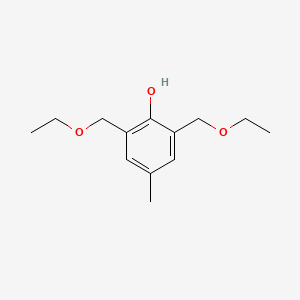
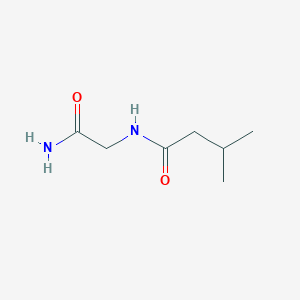
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
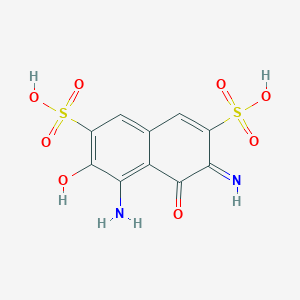
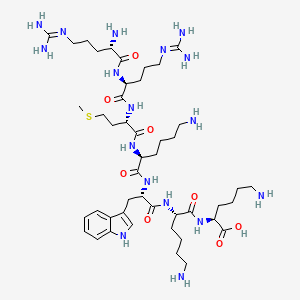
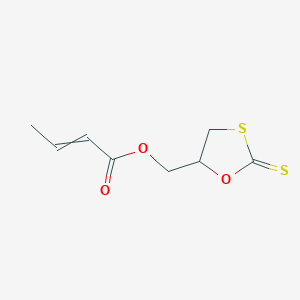
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)
